molecular formula C5H10O5 B592948 D-Ribulose-13C-1 CAS No. 131771-71-6

D-Ribulose-13C-1

Cat. No.: B592948
CAS No.: 131771-71-6
M. Wt: 151.122
InChI Key: ZAQJHHRNXZUBTE-JTXDIPNLSA-N
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Description

D-Ribulose-13C-1: is a labeled form of D-ribulose, a ketopentose sugar. The “13C-1” designation indicates that the carbon at position 1 of the ribulose molecule is the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Ribulose-13C-1 typically involves the incorporation of carbon-13 into the ribulose molecule. One common method is the enzymatic conversion of labeled precursors. For example, [13C]methanol can be used as a carbon source, which is then incorporated into the ribulose molecule through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into their metabolic pathways, resulting in the production of labeled ribulose .

Chemical Reactions Analysis

Types of Reactions: D-Ribulose-13C-1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Typically involves enzymes like arabinose isomerase under mild conditions.

    Oxidation: Often requires oxidizing agents such as NAD+ or specific oxidase enzymes.

Major Products:

    Isomerization: Produces different sugar isomers, such as D-ribulose from D-arabinose.

    Oxidation: Produces phosphorylated sugars like D-ribulose-5-phosphate.

Scientific Research Applications

D-Ribulose-13C-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which D-Ribulose-13C-1 exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to trace the molecule’s journey through various biochemical reactions. This helps in identifying molecular targets and understanding the pathways involved in metabolism .

Comparison with Similar Compounds

Uniqueness: D-Ribulose-13C-1 is unique due to its specific labeling at the carbon-1 position, which provides precise information about metabolic pathways involving ribulose. This specificity makes it particularly valuable in detailed metabolic studies .

Properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-JTXDIPNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13C](=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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